Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate

CAS No.: 1823403-50-4

Cat. No.: VC7048966

Molecular Formula: C10H14N2O3

Molecular Weight: 210.233

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823403-50-4 |

|---|---|

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.233 |

| IUPAC Name | methyl 1-butan-2-yl-5-formylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C10H14N2O3/c1-4-7(2)12-8(6-13)5-9(11-12)10(14)15-3/h5-7H,4H2,1-3H3 |

| Standard InChI Key | BQPHECGZHZFRNO-UHFFFAOYSA-N |

| SMILES | CCC(C)N1C(=CC(=N1)C(=O)OC)C=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

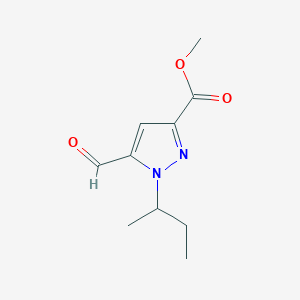

Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate features a pyrazole core substituted with three distinct functional groups (Figure 1):

-

1-Position: A branched butan-2-yl group (sec-butyl), imparting steric bulk.

-

3-Position: A methyl ester, offering sites for hydrolysis or transesterification.

-

5-Position: A formyl group, enabling nucleophilic additions or condensations.

The compound’s IUPAC name reflects this substitution pattern, ensuring unambiguous identification in chemical databases .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1823403-50-4 |

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Likely polar organic solvents |

While experimental data on density and thermal properties remain unpublished, analogous pyrazole esters exhibit moderate solubility in dichloromethane, ethyl acetate, and methanol .

Synthetic Methodologies

Oxidation of Pyrazole Alcohols

A common route to formyl-substituted pyrazoles involves oxidizing hydroxymethyl precursors. For example, methyl 5-(hydroxymethyl)-1-isopropyl-1H-pyrazole-3-carboxylate undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane, yielding the corresponding formyl derivative with 81% efficiency . This method, while effective, requires careful control of reaction conditions (0–20°C, 3 hours) to avoid over-oxidation.

Proposed Synthesis Route

Combining these insights, a plausible synthesis involves:

-

Condensation: Reacting a β-ketoester with sec-butylhydrazine to form the pyrazole core.

-

Formylation: Oxidizing a 5-hydroxymethyl intermediate using PCC or Dess-Martin periodinane.

-

Esterification: Introducing the methyl ester via methanolysis of a trichloromethyl precursor .

Critical parameters include solvent choice (e.g., methanol for solubility) and temperature control to prevent side reactions.

Physicochemical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate is unavailable, analogous compounds provide predictive insights:

-

¹H NMR: Expected signals include a singlet for the formyl proton (~9.8 ppm), a sec-butyl multiplet (δ 1.0–1.5 ppm), and a methyl ester singlet (~3.9 ppm) .

-

¹³C NMR: Peaks for the carbonyl carbons (ester: ~165 ppm; formyl: ~190 ppm) and pyrazole carbons (~140–150 ppm) should dominate .

Mass Spectrometry

Electrospray ionization (ESI) mass spectrometry of similar compounds reveals [M+H]⁺ ions consistent with their molecular weights. For example, methyl 1-isopropyl-5-formyl-1H-pyrazole-3-carboxylate shows a peak at m/z 197.2 , suggesting the target compound would exhibit m/z ≈ 211.2.

Reactivity and Functional Group Transformations

Aldehyde Reactivity

The 5-formyl group participates in condensation reactions (e.g., forming hydrazones or Schiff bases) and nucleophilic additions (e.g., Grignard reactions). Such transformations are pivotal in medicinal chemistry for constructing bioactive molecules .

Ester Hydrolysis

The methyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further derivatization. For instance, saponification with NaOH yields the water-soluble carboxylate, useful for salt formation or coupling reactions .

Applications and Future Directions

Pharmaceutical Relevance

Pyrazole derivatives are prized for their bioactivity. Celecoxib and mavacoxib, both 1,5-diarylpyrazoles, exemplify cyclooxygenase-2 (COX-2) inhibitors . Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate’s aldehyde and ester groups make it a versatile intermediate for anticancer or anti-inflammatory agent development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume